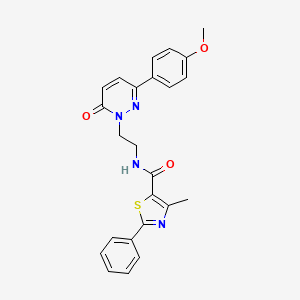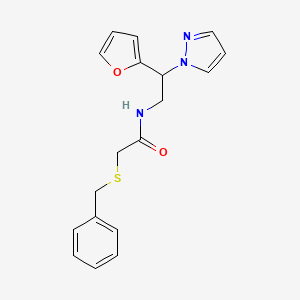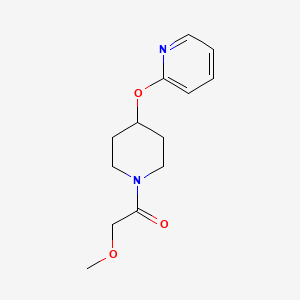![molecular formula C19H17FN2O4S2 B2545858 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 1396765-67-5](/img/structure/B2545858.png)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the purpose of the compound, such as its use in medical treatments, industrial processes, or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties, like its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Gurupadayya et al. (2008) describes the synthesis of compounds similar to the one , where various azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized. These compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, showcasing the potential for therapeutic applications in these areas (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
Anticancer Activity
Hammam et al. (2005) conducted research on novel fluoro substituted benzo[b]pyran compounds, indicating that these molecules, which share structural similarities with the compound of interest, exhibit anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This suggests the potential of fluoro-substituted compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antibacterial and Antimicrobial Activities
Several studies have synthesized and evaluated derivatives of azetidinones and thiazolidinones for their antimicrobial and antibacterial activities. For example, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, Kumari et al. (2017) synthesized 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives that exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).
Mechanism of Action and Further Applications
Further research into the mechanism of action and potential applications of these compounds is ongoing. For instance, Shi et al. (2015) explored the antibacterial potential of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight, revealing not only their effectiveness in inhibiting the disease but also their role in enhancing plant resistance through the activation of antioxidant enzymes (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its MSDS (Material Safety Data Sheet) and carrying out risk assessments.
Future Directions
This could involve suggesting further studies that could be carried out on the compound. For example, if the compound is a drug, researchers might suggest clinical trials to test its efficacy and safety in humans.
I hope this helps! If you have any more questions, feel free to ask.
properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-28(24,25)15-5-2-12(3-6-15)8-18(23)26-14-10-22(11-14)19-21-16-7-4-13(20)9-17(16)27-19/h2-7,9,14H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLBMBSDFAWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)
![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)
![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)
![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)



![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)



